molecular formula C13H24N2O4 B14697606 n-Acetyl-l-valyl-l-leucine CAS No. 23506-41-4

n-Acetyl-l-valyl-l-leucine

Katalognummer: B14697606
CAS-Nummer: 23506-41-4
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: KXJIASGDDBUKJR-QWRGUYRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Acetyl-l-valyl-l-leucine is a synthetic compound derived from the amino acids valine and leucine. It is a modified amino acid with potential applications in various fields, including medicine and biochemistry. The compound is known for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Acetyl-l-valyl-l-leucine typically involves the acetylation of l-valine and l-leucine. The process begins with the protection of the amino groups of the amino acids, followed by the coupling of the protected amino acids using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The final step involves the deprotection of the amino groups to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

n-Acetyl-l-valyl-l-leucine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

n-Acetyl-l-valyl-l-leucine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of n-Acetyl-l-valyl-l-leucine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and transporters, leading to its therapeutic effects. For example, acetylation of leucine switches its uptake into cells from the l-type amino acid transporter to organic anion transporters and the monocarboxylate transporter type 1 . This switch enhances the compound’s pharmacokinetic and pharmacodynamic properties, making it effective in treating neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

n-Acetyl-l-valyl-l-leucine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific molecular structure and its ability to modulate different molecular targets, leading to its distinct therapeutic effects.

Eigenschaften

CAS-Nummer

23506-41-4

Molekularformel

C13H24N2O4

Molekulargewicht

272.34 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C13H24N2O4/c1-7(2)6-10(13(18)19)15-12(17)11(8(3)4)14-9(5)16/h7-8,10-11H,6H2,1-5H3,(H,14,16)(H,15,17)(H,18,19)/t10-,11-/m0/s1

InChI-Schlüssel

KXJIASGDDBUKJR-QWRGUYRKSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C

Kanonische SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.